(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride
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Overview
Description
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is characterized by its two methyl groups attached to the nitrogen atoms and a cyclohexane ring, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride typically involves the reduction of corresponding nitro compounds or the reductive amination of ketones. One common method includes the catalytic hydrogenation of (1R,3R)-N1,N3-dimethylcyclohexane-1,3-dinitro compound using palladium on carbon as a catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors with automated control systems allows for efficient scaling up of the process. The final product is typically purified by recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: It can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation under an inert atmosphere.
Substitution: Halogenating agents, alkylating agents, and other electrophiles under controlled temperatures and solvent conditions.
Major Products
The major products formed from these reactions include imines, oximes, secondary amines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of polymers, resins, and other materials requiring chiral diamine components.
Mechanism of Action
The mechanism by which (1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and influencing the activity of enzymes. In medicinal chemistry, it may interact with specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine
- (1S,3S)-N1,N3-dimethylcyclohexane-1,3-diamine
- (1R,3R)-N1,N3-dimethylcycloheptane-1,3-diamine
Uniqueness
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This configuration allows for selective interactions with chiral environments in biological systems and asymmetric synthesis, making it a valuable compound in various applications.
Properties
CAS No. |
2613299-52-6 |
---|---|
Molecular Formula |
C8H20Cl2N2 |
Molecular Weight |
215.2 |
Purity |
95 |
Origin of Product |
United States |
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